molecular formula C11H17N5 B11732397 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11732397
M. Wt: 219.29 g/mol
InChI Key: LKOILRQQQGSUNM-UHFFFAOYSA-N
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Description

N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two methyl-substituted pyrazole rings connected via a methylene (-CH2-) bridge. Its structure is characterized by steric hindrance from the methyl groups, which may influence stability, solubility, and reactivity.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-8-5-10(16(4)14-8)6-12-11-7-13-15(3)9(11)2/h5,7,12H,6H2,1-4H3

InChI Key

LKOILRQQQGSUNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=C(N(N=C2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can lead to the formation of pyrazoline derivatives .

Scientific Research Applications

Synthesis and Structural Studies

The synthesis of pyrazole derivatives, including N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine, typically involves multi-step synthetic routes that allow for the introduction of various substituents to enhance biological activity. For instance, the condensation reactions involving hydrazones and aldehydes are common methods used to create such compounds. The structural characterization is often performed using techniques like NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity .

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, making them valuable in drug discovery. Some notable applications include:

1. Antidiabetic Activity:

  • Pyrazole derivatives have been studied for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels, indicating potential use in managing diabetes .

2. Antioxidant Properties:

  • The antioxidant activity of pyrazole compounds has been documented, suggesting that they may help in reducing oxidative stress within biological systems. This can be particularly beneficial in preventing cellular damage associated with various diseases .

3. Antimicrobial Activity:

  • Some studies have reported that pyrazole derivatives possess significant antimicrobial properties against a range of pathogens. This makes them candidates for developing new antimicrobial agents.

Case Studies

Case Study 1: Antidiabetic Activity
In a study published in ACS Omega, researchers synthesized several pyrazole derivatives and evaluated their α-glucosidase inhibitory activities. Among these compounds, this compound demonstrated promising results with an IC50 value indicating effective inhibition of the enzyme .

Case Study 2: Antioxidant Activity
Another research effort focused on the antioxidant potential of various pyrazole derivatives. The study employed DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to measure radical scavenging activity. The results indicated that certain modifications to the pyrazole ring could enhance antioxidant properties significantly .

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Physicochemical and Functional Properties

Stability and Reactivity

  • Steric Effects : Methyl groups in Cu-CTC2 reduce reactivity at metal centers, enhancing stability . The target compound’s methyl substituents likely confer similar protection.
  • Thermal Stability : Analogues like JNM-5 (a metal-organic framework) demonstrate high thermal resilience (up to 300°C), suggesting bis-pyrazole derivatives may also exhibit robust stability .

Solubility and Bioactivity

  • Lipophilicity : Methyl groups increase hydrophobicity. For example, SIJ1278’s dimethylpyrazole moiety enhances membrane permeability in drug design .
  • Pharmacological Potential: Pyrazole derivatives like elexacaftor (a CFTR modulator) utilize sulfonamide linkers for bioactivity, whereas the target compound’s methylene bridge may offer distinct pharmacokinetic profiles .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Features Application/Stability Reference
Target Compound C12H18N6 246.32 Bis-pyrazole, methylene bridge Potential catalytic/drug candidate N/A
N,1,3-Trimethyl-1H-pyrazol-5-amine (15) C6H11N3 125.17 Single pyrazole, methyl/amine groups Intermediate in organic synthesis
SIJ1278 C24H23F3N8O 520.50 Dimethylpyrazole-amino-pyrimidine hybrid Kinase inhibition in melanoma
Cu-CTC2 Cu-C25H22N6O4 ~550 (estimated) Copper coordination polymer High thermal stability (MOFs)

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C10H14N4C_{10}H_{14}N_4 and a molecular weight of approximately 206.25 g/mol. The structure features two pyrazole rings, which are known for their diverse biological activities.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC10H14N4C_{10}H_{14}N_4
Molecular Weight206.25 g/mol
Purity≥ 95%
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism involves the modulation of autophagy and inhibition of the mTORC1 pathway, which are crucial for cancer cell survival and proliferation.

Case Study: MIA PaCa-2 Cells

In a study focusing on pancreatic cancer cells (MIA PaCa-2), compounds similar to this compound demonstrated significant antiproliferative activity. The compounds reduced mTORC1 activity and increased basal autophagy levels. Notably, they disrupted autophagic flux under nutrient-replete conditions, leading to an accumulation of LC3-II, a marker for autophagy .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MIA PaCa-2< 0.5mTORC1 inhibition, increased autophagy
HepG23.25Cytotoxic effects via apoptosis
A54926Induction of autophagy without apoptosis

Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a critical role in the inflammatory response. By modulating this pathway, the compound may help in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Variations in substituents on the pyrazole rings can significantly affect their potency and selectivity against different biological targets.

Key Findings

  • Substituent Effects : The presence of methyl groups at specific positions on the pyrazole ring enhances anticancer activity.
  • Linker Variability : Different linkers connecting pyrazole moieties can alter pharmacokinetics and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via alkylation of 1,5-dimethyl-1H-pyrazol-4-amine with (1,3-dimethyl-1H-pyrazol-5-yl)methyl chloride in tetrahydrofuran (THF) using potassium tert-butoxide as a base. Reaction optimization involves controlling temperature (60–80°C), stoichiometry (1:1.2 molar ratio of amine to alkylating agent), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
  • Key Considerations : Monitor reaction progress via TLC and characterize intermediates using 1H^1H-NMR and IR spectroscopy to confirm functional group transformations .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • 1H^1H-NMR : Identify methyl groups (δ 2.1–2.5 ppm) and pyrazole protons (δ 5.8–6.2 ppm).
  • 13C^{13}C-NMR : Confirm sp² carbons in pyrazole rings (δ 140–160 ppm) and methylene bridges (δ 40–50 ppm).
  • IR : Detect N-H stretches (3200–3400 cm1^{-1}) and C-N vibrations (1250–1350 cm1^{-1}).
  • Elemental Analysis : Verify C, H, N percentages (e.g., theoretical C: 63.1%, H: 7.2%, N: 29.7%) .

Q. How can hydrogen bonding patterns influence the compound’s crystallinity?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) to analyze intermolecular N-H···N hydrogen bonds between pyrazole rings. Graph set analysis (e.g., Etter’s rules) helps classify motifs like R22(8)R_2^2(8) rings, which stabilize the crystal lattice . Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are essential for interpreting crystallographic data .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Case Study : If 1H^1H-NMR suggests free rotation of the methylene bridge but SCXRD reveals a fixed conformation, perform variable-temperature NMR to assess dynamic behavior. Computational modeling (DFT) can reconcile discrepancies by comparing energy barriers for rotation with experimental data .

Q. What strategies enhance the compound’s stability under catalytic or high-temperature conditions?

  • Methodology :

  • Steric Hindrance : Introduce bulky substituents (e.g., methyl groups at pyrazole 3- and 5-positions) to reduce decomposition.
  • Coordination Chemistry : Test stability as a ligand in Cu(II) or Fe(III) complexes (e.g., Cu-CTC analogs), where metal coordination stabilizes the pyrazole framework .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (Td_d) to assess thermal resilience .

Q. How does the compound’s electronic structure affect its reactivity in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Experimental Validation : Perform Suzuki-Miyaura coupling at the pyrazole 4-position using Pd(OAc)2_2/PPh3_3 catalysts. Compare yields with computational predictions .

Q. What role does the compound play in supramolecular chemistry or crystal engineering?

  • Case Study : The compound’s pyrazole N-H groups can act as hydrogen bond donors to form 2D networks with acceptors like nitro groups or carboxylates. Use SCXRD to map interactions and design co-crystals for tailored porosity or mechanical properties .

Methodological Resources

  • Crystallography : SHELXL for refinement , ORTEP-3 for visualization .
  • Spectroscopy : Gaussian 03 for DFT-based IR/NMR simulations .
  • Synthesis : Optimize alkylation conditions using Design of Experiments (DoE) .

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